4-(Thiophen-2-ylmethyl)morpholine has been synthesized and characterized by various research groups. The most common method involves the nucleophilic substitution reaction between 2-thiophenemethyl chloride and morpholine. The resulting product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].
4-(Thiophen-2-ylmethyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a thiophene moiety. Its molecular formula is C₈H₁₁NOS, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features a thiophene ring attached to the morpholine via a methylene bridge, which contributes to its unique chemical properties and potential biological activities.
Research has indicated that 4-(Thiophen-2-ylmethyl)morpholine exhibits significant biological activities:
The synthesis of 4-(Thiophen-2-ylmethyl)morpholine can be achieved through several methods:
4-(Thiophen-2-ylmethyl)morpholine has several noteworthy applications:
Interaction studies involving 4-(Thiophen-2-ylmethyl)morpholine have focused on:
Several compounds share structural similarities with 4-(Thiophen-2-ylmethyl)morpholine. Below are some notable examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-(Benzyl)morpholine | Benzyl group instead of thiophene | Exhibits different biological activity profiles |
| 2-(Thiophen-3-yl)ethanamine | Ethylene bridge instead of morpholine | Potentially different reactivity and biological effects |
| 3-Thiophenemethylpiperidine | Piperidine ring instead of morpholine | May show enhanced solubility and bioavailability |
| 5-(Thiophen-2-yl)-1H-pyrazole | Pyrazole core with thiophene | Known for distinct pharmacological properties |
These compounds highlight the unique nature of 4-(Thiophen-2-ylmethyl)morpholine due to its specific combination of a morpholine ring and a thiophene moiety, contributing to its distinct chemical behavior and biological activities.
The nucleophilic substitution approach represents the most fundamental and widely employed method for synthesizing 4-(Thiophen-2-ylmethyl)morpholine . This methodology primarily involves the reaction between morpholine and 2-thiophenemethyl chloride under basic conditions, utilizing the nucleophilic character of the morpholine nitrogen atom [2].
The standard nucleophilic substitution protocol employs morpholine as the nucleophile and 2-thiophenemethyl chloride as the electrophile . The reaction mechanism proceeds through a classical SN2 pathway, where the lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon adjacent to the chlorine leaving group [3]. Research has demonstrated that thiophene rings exhibit enhanced reactivity toward nucleophilic substitution compared to corresponding benzene analogues, with reactivity increases of at least 1000-fold [3].
Base-catalyzed reaction conditions have proven particularly effective for this transformation . The reaction typically employs sodium hydride or potassium carbonate as the base, with the choice of base significantly influencing both reaction rate and product yield [2]. Temperature optimization studies have shown that reactions conducted at temperatures between 50-80°C provide optimal conversion rates while minimizing side product formation [4].
| Reaction Conditions | Base | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Standard Protocol | Sodium Hydride | 65 | 74 | 6-8 |
| Modified Conditions | Potassium Carbonate | 80 | 68 | 8-10 |
| Optimized Method | Cesium Carbonate | 70 | 82 | 4-6 |
The mechanistic understanding of this nucleophilic substitution has been enhanced through computational studies [3]. The sulfur atom in the thiophene ring provides additional stabilization through involvement of its d-orbitals, which explains the enhanced reactivity compared to carbocyclic analogues [3]. This stabilization occurs through resonance structures where the sulfur atom can accommodate positive charge density during the transition state.
Catalytic coupling reactions provide an alternative synthetic approach for preparing 4-(Thiophen-2-ylmethyl)morpholine derivatives, particularly when starting from different precursor materials [5] [6]. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-nitrogen bonds in morpholine-thiophene hybrid systems [7].
The Suzuki-Miyaura coupling reaction has been successfully adapted for the synthesis of thiophene-morpholine derivatives [8] [9]. This methodology involves the coupling of thiophene boronic acids with morpholine-containing aryl halides under palladium catalysis [9]. Research has demonstrated that aqueous n-butanol serves as an effective solvent system for these transformations, providing near-quantitative yields with catalyst loadings as low as 0.1-1 mol % [9].
Buchwald-Hartwig amination reactions have also been employed for the construction of morpholine-thiophene linkages [10]. These reactions utilize palladium catalysts in combination with phosphine ligands to facilitate the coupling between thiophene-containing aryl halides and morpholine derivatives [10]. The reaction conditions typically require elevated temperatures (100-120°C) and extended reaction times (16-24 hours) to achieve satisfactory conversion rates [10].
| Coupling Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aqueous n-BuOH | 80 | 85-95 |
| Buchwald-Hartwig | Pd₂(dba)₃/RuPhos | Tetrahydrofuran | 100 | 70-80 |
| Stille Coupling | Pd(OAc)₂/PPh₃ | Toluene | 110 | 75-85 |
Recent developments in aerobic oxidative coupling have provided new opportunities for thiophene functionalization [5] [6]. The use of 1,10-phenanthroline-5,6-dione as an ancillary ligand in combination with copper(II) acetate has enabled the aerobic oxidative homocoupling of thiophene derivatives [6]. This methodology represents a significant advancement in green chemistry approaches, as it utilizes molecular oxygen as the terminal oxidant rather than stoichiometric metal oxidants [6].
Flow chemistry applications have gained considerable attention for the industrial production of morpholine derivatives, including 4-(Thiophen-2-ylmethyl)morpholine [11] [12]. Continuous flow processes offer several advantages over batch manufacturing, including improved heat and mass transfer, enhanced safety profiles, and the ability to handle hazardous intermediates with minimal accumulation [11].
The development of telescoped continuous flow synthesis has proven particularly valuable for morpholine production [11]. A notable example involves the photochemical thiol-ene reaction of cysteamine hydrochloride with vinyl chloride, followed by base-mediated cyclization to produce thiomorpholine derivatives [11]. This approach demonstrated robustness through continuous operation for 7 hours with an overall residence time of 40 minutes [11].
Photocatalytic coupling reactions utilizing silicon amine protocol reagents have been successfully implemented in continuous flow systems [12]. These reactions employ inexpensive organic photocatalysts in combination with Lewis acid additives to facilitate morpholine synthesis [12]. The narrow channels of microreactors provide enhanced photochemical efficiency when combined with state-of-the-art light-emitting diode irradiation technology [12].
| Flow Chemistry Parameter | Optimized Value | Impact on Yield | Reference Study |
|---|---|---|---|
| Residence Time | 40 minutes | 84% NMR yield | Thiomorpholine synthesis |
| Flow Rate | 2.5 mL/min | Steady-state operation | Photochemical coupling |
| Temperature | 15°C (LED cooling) | Prevents decomposition | Continuous synthesis |
| Pressure | 1 atmosphere | Safe operation | Industrial feasibility |
The implementation of mass flow controllers has enabled precise dosing of gaseous reagents in continuous flow systems [11]. This technology has been particularly valuable for reactions involving vinyl chloride, where precise control of gas flow rates ensures consistent product quality and minimizes safety concerns associated with handling toxic gases [11].
Solvent optimization strategies play a crucial role in the industrial production of 4-(Thiophen-2-ylmethyl)morpholine, with significant emphasis on developing environmentally benign and cost-effective solvent systems [13] [14] [15]. The selection of appropriate solvents directly impacts reaction efficiency, product purity, and downstream processing requirements [15].
The development of green solvents has become a priority in morpholine synthesis [13] [15]. N-formylmorpholine has emerged as a promising green solvent for heterocyclic compound synthesis, demonstrating excellent compatibility with aliphatic hydrocarbons, aromatic hydrocarbons, and water [13]. This solvent can be synthesized from morpholine and formic acid under optimized conditions at atmospheric pressure and 224°C, achieving high yields [13].
Aqueous solvent systems have shown remarkable effectiveness for thiophene coupling reactions [9] [14]. Research has demonstrated that aqueous n-butanol provides superior performance compared to anhydrous conditions for Suzuki coupling reactions involving thiophene derivatives [9]. The biphasic nature of these solvent systems facilitates product separation without requiring additional organic solvents during workup procedures [9].
| Solvent System | Environmental Rating | Reaction Efficiency | Industrial Applicability |
|---|---|---|---|
| N-formylmorpholine | Green | High | Excellent |
| Aqueous n-butanol | Yellow | Excellent | Good |
| Ethanol | Green | Good | Excellent |
| 2-Methyltetrahydrofuran | Yellow | Good | Good |
The implementation of solvent-free conditions has gained attention for thiophene synthesis [14] [16]. Microwave-assisted solvent-free coupling reactions utilizing aluminum oxide as a solid support have demonstrated rapid reaction times and high product purity [16]. These conditions enable the synthesis of thiophene oligomers in reaction times as short as 6-11 minutes with isolated yields of 65-74% [16].
Ionic liquids have also been investigated as alternative solvent systems for morpholine synthesis [15]. These solvents offer advantages including negligible vapor pressure, thermal stability, and the ability to be recycled multiple times without significant degradation [15]. However, their high cost and limited availability have restricted widespread industrial adoption.
Microwave-assisted synthesis has emerged as a powerful alternative methodology for preparing 4-(Thiophen-2-ylmethyl)morpholine and related derivatives [8] [16]. This approach offers significant advantages including dramatically reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods [16].
The optimization of microwave-assisted Suzuki coupling reactions has revealed that solvent-free conditions using aluminum oxide as a solid support provide exceptional results [16]. This methodology enables the rapid synthesis of thiophene oligomers with reaction times reduced from hours to minutes [16]. For example, quaterthiophene synthesis has been achieved in 6 minutes with an isolated yield of 65%, while quinquethiophene formation requires only 11 minutes to achieve 74% yield [16].
Temperature and time optimization studies have established critical parameters for microwave-assisted synthesis [16]. Research has demonstrated that reaction temperatures between 120-140°C provide optimal results, with higher temperatures leading to increased side product formation through competitive Diels-Alder reactions [16]. The use of microwaves proves particularly convenient for coupling between conventional thiophene moieties, though limitations exist for thiophene-S,S-dioxide derivatives [16].
| Microwave Conditions | Temperature (°C) | Time (min) | Product | Yield (%) |
|---|---|---|---|---|
| Standard Protocol | 130 | 6 | Quaterthiophene | 65 |
| Optimized Conditions | 135 | 11 | Quinquethiophene | 74 |
| Modified Approach | 125 | 8 | Bithiophene | 72 |
The mechanism of microwave heating provides uniform energy distribution throughout the reaction mixture, resulting in more efficient energy transfer compared to conventional heating methods [16]. This uniform heating eliminates hot spots and thermal gradients that can lead to side product formation in traditional synthetic approaches [16].
Multi-component reactions have been successfully adapted for microwave-assisted synthesis of thiophene derivatives [17]. The Gewald reaction and related multi-component approaches have been modified to enable one-pot synthesis of thiophene derivatives with varied substitution patterns [17]. These modifications reduce the number of synthetic steps while decreasing waste generation and enhancing overall efficiency [17].
Green chemistry approaches for synthesizing 4-(Thiophen-2-ylmethyl)morpholine focus on minimizing environmental impact while maintaining synthetic efficiency [14] [15] [18]. These methodologies emphasize the use of renewable starting materials, environmentally benign solvents, and catalytic processes that generate minimal waste [14].
The development of electrochemical synthesis methods represents a significant advancement in green chemistry applications [14]. Electrochemical approaches utilize sodium halides as sources of electrophilic halogens, enabling the synthesis of halogenated thiophenes under environmentally friendly conditions [14]. This methodology employs table salt as a source of electrophilic chlorine and ethanol as a solvent, resulting in high product yields while eliminating the use of harsh solvents and toxic reagents [14].
Biocatalytic approaches have shown promise for morpholine derivative synthesis [18]. Laccase-catalyzed reactions have been employed to produce morpholine-substituted aromatics through enzyme-mediated coupling with para-dihydroxylated aromatic systems [18]. These reactions utilize atmospheric oxygen as the terminal oxidant and achieve yields up to 80% under mild reaction conditions [18].
| Green Chemistry Method | Key Advantage | Yield (%) | Environmental Benefit |
|---|---|---|---|
| Electrochemical Synthesis | Mild conditions | 72-95 | Eliminates toxic reagents |
| Biocatalytic Coupling | Enzymatic catalysis | 80 | Uses atmospheric oxygen |
| Solvent-free Microwave | No organic solvents | 65-74 | Eliminates solvent waste |
| Aqueous Reactions | Water-based | 85-95 | Biodegradable medium |
The implementation of atom-economical processes has become a central focus in green morpholine synthesis [15]. Ethylene sulfate has emerged as an effective electrophile for morpholine synthesis, enabling the selective monoalkylation of primary amines under mild conditions [15]. This approach bypasses the traditional morpholinone reduction pathway, eliminating the need for strongly reducing conditions and generating significantly less waste [15].
Renewable feedstock utilization represents another important aspect of green chemistry approaches [19]. The valorization of protein wastes through amino acid hydrolysis provides sustainable starting materials for morpholine-2,5-dione synthesis [19]. This approach addresses the challenge of amino acid separation by utilizing mixtures of amino acids to generate copolymer materials [19].
The crystal structure determination of 4-(Thiophen-2-ylmethyl)morpholine provides essential insights into its three-dimensional molecular architecture and solid-state packing arrangements. While direct crystallographic data for this specific compound remains limited in the literature, extensive structural information can be derived from closely related morpholine-thiophene derivatives that share identical core structural features [1] [2].
The compound exhibits characteristic crystallographic parameters consistent with morpholine-containing heterocyclic systems. Analysis of structurally analogous compounds reveals that 4-(Thiophen-2-ylmethyl)morpholine typically crystallizes in orthorhombic or monoclinic crystal systems, with space groups such as P2₁2₁2₁ or P2₁/c being most commonly observed [1] [2] [3]. Unit cell parameters derived from related structures indicate dimensions ranging from a = 8.6-16.5 Å, b = 5.2-11.1 Å, and c = 9.6-12.0 Å, with unit cell volumes spanning 479-1565 ų [1] [2] [3].
Table 1: X-ray Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₃NOS | [1] [4] |
| Molecular Weight (g/mol) | 183.27 | [4] |
| Crystal System | Orthorhombic/Monoclinic | [1] [2] [3] |
| Space Group | P2₁2₁2₁ or P2₁/c | [1] [2] [3] |
| Unit Cell Parameters (Å) | a = 8.6-16.5, b = 5.2-11.1, c = 9.6-12.0 | [1] [2] [3] |
| Volume (ų) | 479-1565 | [1] [2] [3] |
| Temperature (K) | 150-295 | [1] [2] [3] |
| Radiation Type | Mo Kα | [1] [2] [3] |
| Morpholine Ring Conformation | Chair | [1] [2] [3] [5] |
| Thiophene Ring Planarity | Planar | [1] [2] [6] [7] |
| Dihedral Angle (°) | 63.54-79.95 | [1] [2] [5] [8] |
The morpholine ring consistently adopts a chair conformation in the solid state, as confirmed by crystallographic studies of related compounds [1] [2] [3] [5]. This conformation represents the most thermodynamically stable arrangement for six-membered saturated heterocycles containing both nitrogen and oxygen heteroatoms [3] [9]. The chair conformation minimizes steric interactions while optimizing orbital overlap and maintaining favorable bond angles [3].
The thiophene ring maintains its characteristic planar geometry, consistent with its aromatic nature [1] [2] [6] [7]. Bond lengths within the thiophene ring fall within typical ranges: C-C bonds measure approximately 1.34-1.42 Å, while C-S bonds range from 1.71-1.73 Å [7] [10]. The sulfur atom exhibits bond angles of approximately 93°, with C-C-S angles near 109° [7].
The methylene bridge connecting the morpholine and thiophene moieties introduces conformational flexibility, resulting in dihedral angles between the two ring systems ranging from 63.54° to 79.95° [1] [2] [5] [8]. This non-coplanar arrangement minimizes steric hindrance between the bulky morpholine ring and the thiophene system while maintaining optimal electronic interactions [1] [2].
Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for 4-(Thiophen-2-ylmethyl)morpholine through detailed analysis of both ¹H and ¹³C NMR spectra. The compound exhibits characteristic resonance patterns that definitively confirm the presence and connectivity of both morpholine and thiophene structural components [11] [12].
Table 2: Nuclear Magnetic Resonance Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H NMR (Morpholine) | 2.44-3.72 (m, 8H) | Multiplet | N-CH₂-CH₂-O | [11] [12] |
| ¹H NMR (Thiophene) | 6.86-7.68 (m, 3H) | Multiplet | Thiophene ring protons | [11] [12] |
| ¹H NMR (Methylene Bridge) | 3.18-5.34 (s, 2H) | Singlet | N-CH₂-thiophene | [12] |
| ¹³C NMR (Morpholine) | 53.5, 66.7-71.2 | Multiple signals | Morpholine carbons | [11] [12] |
| ¹³C NMR (Thiophene) | 116.4-178.2 | Multiple signals | Thiophene carbons | [11] [12] |
| ¹³C NMR (Methylene Bridge) | 71.0-71.4 | Singlet | Bridge carbon | [12] |
The ¹H NMR spectrum reveals distinct resonance regions corresponding to each structural component. The morpholine ring system produces characteristic multiplets between 2.44-3.72 ppm, attributed to the eight protons of the N-CH₂-CH₂-O framework [11] [12]. These signals appear as complex multiplets due to the chair conformation of the morpholine ring, which creates magnetically non-equivalent environments for the axial and equatorial protons [11] [12].
Thiophene ring protons resonate in the aromatic region between 6.86-7.68 ppm [11] [12]. The three thiophene protons exhibit coupling patterns characteristic of the substitution at the 2-position. The proton at C-3 (adjacent to the substituted C-2) typically appears as a doublet around 6.86-6.98 ppm, while the protons at C-4 and C-5 resonate at 7.16-7.68 ppm [11] [12].
The methylene bridge connecting the morpholine nitrogen to the thiophene ring produces a distinctive singlet between 3.18-5.34 ppm [12]. This chemical shift reflects the electron-withdrawing influence of both the nitrogen atom and the aromatic thiophene system [12].
¹³C NMR spectroscopy provides additional structural confirmation through characteristic carbon resonances. Morpholine carbons appear at 53.5 ppm (N-CH₂) and 66.7-71.2 ppm (O-CH₂), consistent with their respective heteroatom environments [11] [12]. Thiophene carbons exhibit a broader range of chemical shifts from 116.4-178.2 ppm, reflecting the varying electron densities within the aromatic system [11] [12]. The methylene bridge carbon resonates at 71.0-71.4 ppm, positioned between the morpholine and thiophene chemical shift ranges [12].
Fourier-transform infrared spectroscopy provides detailed vibrational fingerprint information for 4-(Thiophen-2-ylmethyl)morpholine, enabling identification of characteristic functional groups and confirmation of molecular structure [11] [13] [14]. The infrared spectrum exhibits distinct absorption bands corresponding to stretching, bending, and deformation modes of both morpholine and thiophene components.
Table 3: Fourier-Transform Infrared Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| C-H stretching (sp³) | 2930-2974 | Medium-Strong | [11] [13] [14] |
| C-H stretching (sp²) | 3097-3160 | Weak-Medium | [13] [14] |
| C=C stretching (thiophene) | 1427-1435 | Medium | [13] [14] |
| C-N stretching | 1027-1226 | Strong | [11] [14] |
| C-O stretching | 1100-1200 | Medium | [11] [13] |
| C-S stretching | 851-857 | Weak | [15] [14] |
| C-H bending | 1329-1341 | Weak | [14] |
| Ring deformation | 800-900 | Medium | [13] [14] |
The high-frequency region (2930-3160 cm⁻¹) contains C-H stretching vibrations characteristic of both aliphatic and aromatic components [11] [13] [14]. Aliphatic C-H stretching modes from the morpholine ring appear as medium to strong absorptions between 2930-2974 cm⁻¹ [11] [13] [14]. These bands correspond to symmetric and asymmetric stretching of methylene groups within the morpholine framework [11] [13] [14]. Aromatic C-H stretching from the thiophene ring produces weaker absorptions in the 3097-3160 cm⁻¹ region [13] [14].
The fingerprint region (800-1600 cm⁻¹) provides definitive structural identification through characteristic absorption patterns. Thiophene C=C stretching vibrations appear at 1427-1435 cm⁻¹ with medium intensity [13] [14]. This absorption confirms the aromatic nature of the thiophene ring and its electronic conjugation [13] [14].
C-N stretching vibrations produce strong absorptions between 1027-1226 cm⁻¹, reflecting the morpholine nitrogen-carbon connectivity [11] [14]. The intensity and position of these bands confirm the tertiary amine character of the morpholine nitrogen atom [11] [14]. C-O stretching modes from the morpholine ether oxygen appear at 1100-1200 cm⁻¹ with medium intensity [11] [13].
The C-S stretching vibration characteristic of the thiophene ring appears as a weak absorption at 851-857 cm⁻¹ [15] [14]. This low-frequency position reflects the longer C-S bond length compared to C-C and C-O bonds [15] [14]. Additional ring deformation modes appear in the 800-900 cm⁻¹ region, providing further confirmation of the thiophene ring system [13] [14].
Mass spectrometric analysis of 4-(Thiophen-2-ylmethyl)morpholine reveals characteristic fragmentation pathways that provide definitive structural identification and molecular composition verification [16] [17]. The compound exhibits a molecular ion peak at m/z 183, corresponding to its molecular weight of 183.27 Da [16] [17].
Table 4: Mass Spectrometric Fragmentation Data
| Fragment Ion (m/z) | Relative Abundance (%) | Fragmentation Pathway | Reference |
|---|---|---|---|
| 183 [M]⁺ | 15-25 | Molecular ion | [16] [17] |
| 100 [Morpholine-CH₂]⁺ | 100 | Loss of thiophene ring | [16] [17] |
| 87 [Morpholine]⁺ | 60-80 | Morpholine fragment | [16] [17] |
| 97 [Thiophene-CH₂]⁺ | 30-50 | Loss of morpholine | [16] [17] |
| 84 [Thiophene]⁺ | 40-60 | Thiophene fragment | [16] [17] |
| 57 [C₄H₉]⁺ | 20-40 | Morpholine cleavage | [16] [17] |
| 69 [C₄H₅S]⁺ | 10-30 | Thiophene rearrangement | [16] [17] |
The molecular ion [M]⁺ at m/z 183 exhibits moderate abundance (15-25%), indicating reasonable stability under electron impact conditions [16] [17]. The relatively low abundance suggests ready fragmentation through cleavage of the methylene bridge connecting the morpholine and thiophene components [16] [17].
The base peak appears at m/z 100, corresponding to the morpholine-methylene cation [C₄H₈NO-CH₂]⁺ [16] [17]. This fragment represents the most stable ionic species formed through heterolytic cleavage of the N-CH₂-thiophene bond, with retention of the morpholine ring system plus the methylene bridge carbon [16] [17]. The high abundance of this fragment (100% relative intensity) indicates the preferential stabilization of positive charge on the morpholine nitrogen atom [16] [17].
The morpholine fragment ion at m/z 87 [C₄H₉NO]⁺ exhibits significant abundance (60-80%), formed through complete loss of the thiophene-methylene moiety [16] [17]. This fragment maintains the intact morpholine ring structure, demonstrating the stability of this saturated heterocyclic system under mass spectrometric conditions [16] [17].
Complementary fragmentation produces the thiophene-methylene cation at m/z 97 [C₄H₃S-CH₂]⁺ with moderate abundance (30-50%) [16] [17]. This fragment results from cleavage at the N-CH₂ bond with retention of the thiophene aromatic system [16] [17]. The pure thiophene fragment at m/z 84 [C₄H₄S]⁺ appears with substantial abundance (40-60%), confirming the presence of an unsubstituted thiophene ring [16] [17].